3-Fluoro-4-iodo-2-methylaniline physical properties
3-Fluoro-4-iodo-2-methylaniline physical properties
An In-depth Technical Guide to the Physical Properties of 3-Fluoro-4-iodo-2-methylaniline
Abstract
This technical guide provides a comprehensive examination of the essential physical properties of 3-Fluoro-4-iodo-2-methylaniline, a halogenated aniline derivative of significant interest in medicinal chemistry and materials science. As a critical starting material and intermediate, a thorough understanding of its physicochemical characteristics is paramount for process optimization, quality control, and successful synthetic outcomes. This document details the compound's structural features, presents its core physical data in a structured format, and outlines rigorous, field-proven experimental protocols for the determination of these properties. The guide is designed to serve as an essential resource for researchers, chemists, and drug development professionals, ensuring a foundation of scientific integrity and reproducibility in their work.
Introduction: Strategic Importance of 3-Fluoro-4-iodo-2-methylaniline
3-Fluoro-4-iodo-2-methylaniline is a highly functionalized aromatic amine that serves as a versatile building block in organic synthesis. Its unique substitution pattern—featuring a fluorine atom, an iodine atom, and a methyl group—provides multiple strategic advantages. The iodine atom is a prime handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of carbon-carbon and carbon-heteroatom bonds. The fluorine atom can enhance the metabolic stability, binding affinity, and lipophilicity of target molecules, making it a desirable feature in modern drug design. The methyl group provides steric influence and can modulate electronic properties.
Given its role as a key intermediate, the precise characterization of its physical properties is not merely academic; it is a prerequisite for reliable process development, reaction scaling, and ensuring the purity of subsequent products. Properties such as melting point, solubility, and chromatographic behavior directly inform decisions regarding reaction conditions, solvent selection, purification strategies, and material handling. This guide provides the foundational data and methodologies to empower scientists in these critical decisions.
Molecular Structure and Core Physicochemical Data
The spatial and electronic arrangement of the substituents on the aniline core dictates the molecule's physical and chemical behavior.
Figure 1: Chemical structure of 3-Fluoro-4-iodo-2-methylaniline.
Table 1: Summary of Physical Properties
| Property | Value | Source(s) |
| CAS Number | 329927-16-4 | [1][2] |
| Molecular Formula | C₇H₇FIN | [3] |
| Molecular Weight | 265.04 g/mol | [3] |
| Appearance | Solid | |
| Melting Point | Not specified; related isomers have varied melting points. | N/A |
| Boiling Point | Not specified; likely high due to molecular weight. | N/A |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane. | [4] |
Experimental Protocols for Physical Property Determination
The following sections detail the standardized, self-validating methodologies for the precise determination of the key physical properties of 3-Fluoro-4-iodo-2-methylaniline.
Melting Point Determination via the Capillary Method
Expertise & Causality: The melting point is a robust indicator of a crystalline solid's purity. A sharp melting range (typically < 2 °C) is characteristic of a pure compound, whereas impurities depress and broaden this range.[5] The capillary method is the gold standard due to its simplicity, small sample requirement, and high accuracy when performed correctly.[6] Proper sample preparation is critical; the solid must be completely dry and finely powdered to ensure uniform heat transfer and eliminate confounding effects from residual solvent.[7]
Figure 2: Workflow for melting point determination.
Step-by-Step Protocol:
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Sample Preparation: Ensure the 3-Fluoro-4-iodo-2-methylaniline sample is completely dry. Gently crush a small amount into a fine powder on a watch glass.
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Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid tightly into the sealed end to a height of 2-3 mm.[7]
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Instrument Setup: Place the loaded capillary into the sample holder of a calibrated melting point apparatus.
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Approximate Determination (if unknown): Set a rapid heating ramp (e.g., 10-20 °C/min) to find an approximate melting range.[5] Allow the apparatus to cool sufficiently before proceeding.
-
Accurate Determination: Set the starting temperature to at least 15-20 °C below the approximate melting point found.[7]
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Heating and Observation: Begin heating at a slow, controlled rate of 1-2 °C per minute.[5] This slow ramp is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.
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Data Recording: Record two temperatures:
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T1: The temperature at which the first drop of liquid is observed.
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T2: The temperature at which the last crystal of solid melts into a clear liquid.
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The melting point is reported as the range T1 - T2.
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-
Trustworthiness: Perform the measurement in triplicate to ensure reproducibility. Regularly calibrate the apparatus using certified standards (e.g., urea, cinnamic acid).[5]
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: HPLC is the definitive technique for assessing the purity of small molecules in the pharmaceutical industry.[8] A reversed-phase method, typically employing a C18 (octadecylsilane) stationary phase, is the workhorse for compounds of intermediate polarity like anilines.[9] The principle relies on the partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. Purity is calculated by area normalization, where the area of the main analyte peak is expressed as a percentage of the total area of all detected peaks.[10] A Diode Array Detector (DAD) is superior to a single-wavelength UV detector as it allows for peak purity analysis by comparing spectra across a single peak, providing an additional layer of validation.
Figure 3: Experimental workflow for HPLC purity analysis.
Step-by-Step Protocol:
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a DAD or UV detector.
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: HPLC-grade Acetonitrile with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
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Detection Wavelength: 254 nm, or an optimal wavelength determined by UV-Vis scan.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh and dissolve the 3-Fluoro-4-iodo-2-methylaniline sample in a suitable diluent (e.g., methanol or a mixture of mobile phase A and B) to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter to remove particulates.
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System Suitability Testing (SST) - The Trustworthiness Check: Before analyzing samples, inject a standard solution five times. The system is deemed ready only if it meets pre-defined criteria, such as:
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Analysis: Inject the prepared sample solution and run the gradient elution program (e.g., starting with a high percentage of Mobile Phase A and ramping up the percentage of Mobile Phase B to elute the compound).
-
Data Processing and Purity Calculation: Integrate all peaks in the resulting chromatogram. Calculate the area percent purity using the formula:
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% Purity = (Area of Main Peak / Total Area of All Peaks) × 100
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Conclusion
This guide has detailed the critical physical properties of 3-Fluoro-4-iodo-2-methylaniline and provided robust, scientifically-grounded protocols for their determination. By adhering to these methodologies, which emphasize causality and self-validation through system suitability, researchers can ensure the generation of high-quality, reliable data. This foundational knowledge is indispensable for the effective utilization of this key synthetic intermediate, ultimately enabling more efficient and reproducible research and development in the pharmaceutical and chemical sciences.
References
-
The Determination of Melting Points. (n.d.). Retrieved from University of California, Davis, Department of Chemistry. [Link]
-
Nichols, L. (2020). 4.3: Melting Point Determination Procedure. In Chemistry LibreTexts. [Link]
-
Melting point determination. (n.d.). Retrieved from University of Calgary, Department of Chemistry. [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]
-
Experiment (1) determination of melting points. (2021, September 19). Retrieved from a university chemistry department resource. [Link]
-
PubChem. (n.d.). 3-Fluoro-4-iodo-2-methylaniline. National Center for Biotechnology Information. [Link]
-
Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. [Link]
-
PubChem. (n.d.). 3-Fluoro-4-methylaniline. National Center for Biotechnology Information. [Link]
-
Dong, M. W. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. [Link]
-
LookChem. (n.d.). 4-Fluoro-3-methylaniline. [Link]
-
Home Sunshine Pharma. (n.d.). 3-Fluoro-2-methylaniline CAS 443-86-7. [Link]
-
Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing. (n.d.). Retrieved from a chemical industry blog. [Link]
-
Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. [Link]
Sources
- 1. 3-FLUORO-4-IODO-2-METHYLANILINE | 329927-16-4 [m.chemicalbook.com]
- 2. 329927-16-4|3-Fluoro-4-iodo-2-methylaniline|BLD Pharm [bldpharm.com]
- 3. 3-Fluoro-4-iodo-2-methylaniline | C7H7FIN | CID 23439383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Fluoro-3-methylaniline|lookchem [lookchem.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. westlab.com [westlab.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. 小分子高效液相色谱 [sigmaaldrich.com]
- 10. torontech.com [torontech.com]
- 11. chromatographyonline.com [chromatographyonline.com]
